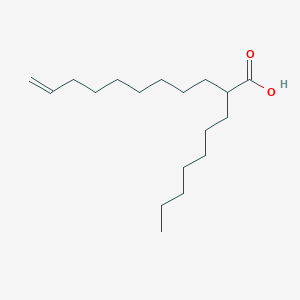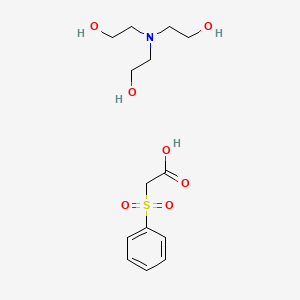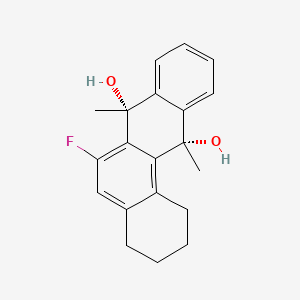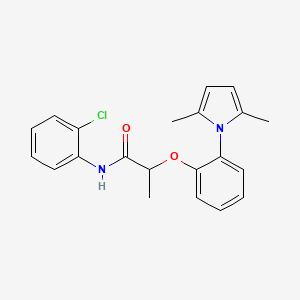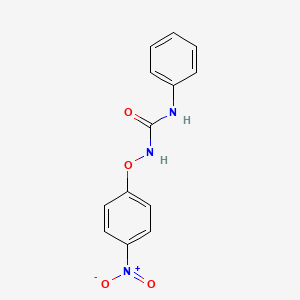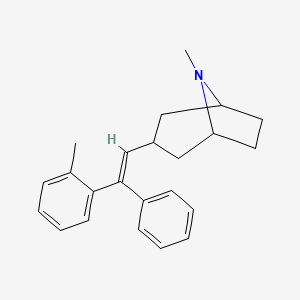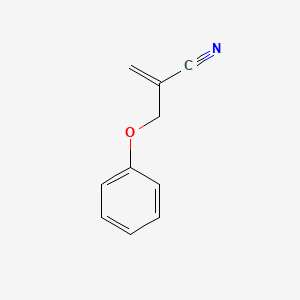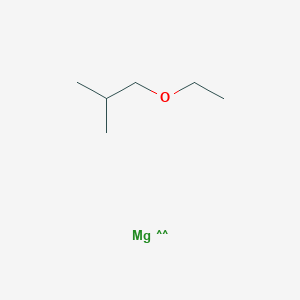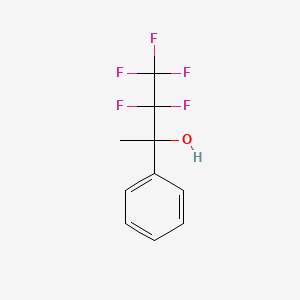
3,3,4,4,4-Pentafluoro-2-phenylbutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,4,4,4-Pentafluoro-2-phenylbutan-2-ol is an organic compound with the molecular formula C10H9F5O It is characterized by the presence of five fluorine atoms attached to a butanol backbone, along with a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,4-Pentafluoro-2-phenylbutan-2-ol typically involves the introduction of fluorine atoms into the butanol structure. One common method is the reaction of 2-phenylbutan-2-ol with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the process, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,4,4,4-Pentafluoro-2-phenylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylbutanone derivatives, while reduction can produce various alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
3,3,4,4,4-Pentafluoro-2-phenylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the development of new drugs.
Industry: It is employed in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.
Wirkmechanismus
The mechanism by which 3,3,4,4,4-Pentafluoro-2-phenylbutan-2-ol exerts its effects involves interactions with various molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and influence the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenyl-2-butanol: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2-Phenylbutan-2-ol: Similar structure but without the fluorine atoms, leading to variations in its applications and behavior.
Uniqueness
The presence of five fluorine atoms in 3,3,4,4,4-Pentafluoro-2-phenylbutan-2-ol makes it unique compared to its non-fluorinated counterparts
Eigenschaften
CAS-Nummer |
101417-69-0 |
|---|---|
Molekularformel |
C10H9F5O |
Molekulargewicht |
240.17 g/mol |
IUPAC-Name |
3,3,4,4,4-pentafluoro-2-phenylbutan-2-ol |
InChI |
InChI=1S/C10H9F5O/c1-8(16,7-5-3-2-4-6-7)9(11,12)10(13,14)15/h2-6,16H,1H3 |
InChI-Schlüssel |
DGNSCPCUDMFPMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)(C(C(F)(F)F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


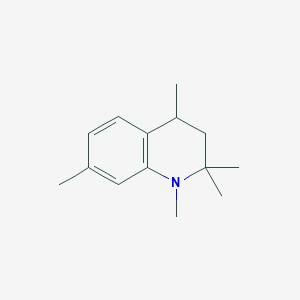
![3-Methyl-N'-[(phenylcarbamoyl)oxy]benzene-1-carboximidamide](/img/structure/B14344633.png)
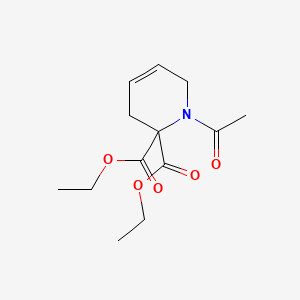

![N-[4-[[4-Amino-2-(dimethylamino)phenyl]sulfonyl]phenyl]acetamide](/img/structure/B14344648.png)
